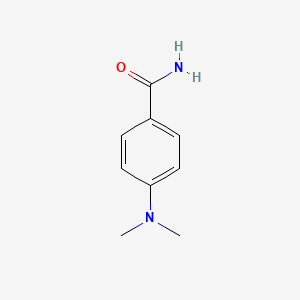

4-(Dimethylamino)benzamide

描述

Historical Context and Significance in Benzamide (B126) Chemistry

Benzamides, as a class of compounds, have long been a focal point in medicinal chemistry and materials science. ontosight.aiontosight.ai Their inherent biological activities and versatile chemical nature make them attractive starting points for drug discovery and the development of functional materials. The introduction of a dimethylamino group at the 4-position of the benzamide core, creating 4-(dimethylamino)benzamide, significantly influences the electronic properties and reactivity of the molecule. ontosight.ai This substitution can enhance the compound's ability to interact with biological targets. ontosight.ai

Historically, research into benzamide derivatives has been driven by the quest for new therapeutic agents. ontosight.aiontosight.ai The development of various synthetic methodologies, including microwave-assisted reactions, has facilitated the efficient production of a wide array of benzamide derivatives, further expanding the scope of their investigation. researchgate.net The study of compounds like this compound has contributed to a deeper understanding of structure-activity relationships within the broader class of benzamides.

Scope of Academic Inquiry into this compound and its Derivatives

The academic interest in this compound and its derivatives is extensive, spanning various scientific disciplines. Researchers have synthesized and investigated a multitude of derivatives by modifying different parts of the parent molecule. These modifications are crucial for tailoring the compound's properties for specific applications. ontosight.ai

A significant area of research focuses on the biological activities of these derivatives. Studies have explored their potential as:

Anticancer agents: Certain derivatives have been investigated for their ability to inhibit cancer cell growth or induce apoptosis (programmed cell death). ontosight.aiebi.ac.uk For instance, 4-(dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide is a potent inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in gene expression and are often dysregulated in cancer. ebi.ac.ukgoogle.com

Neuropharmacological agents: The dimethylamino group can enhance a molecule's ability to cross the blood-brain barrier, making derivatives of this compound candidates for treating neurological and mood disorders. smolecule.com

Enzyme inhibitors: Beyond HDACs, derivatives have been designed to target other enzymes involved in disease processes. ontosight.aigoogle.com

The structural versatility of this compound allows for the creation of complex molecules with tailored biological functions. For example, researchers have incorporated this moiety into larger structures to develop selective antagonists for nuclear receptors like the Farnesoid X receptor α (FXRα), which is implicated in metabolic diseases. nih.gov Furthermore, the core structure has been used to create hybrid molecules with other pharmacologically active groups, such as 1,4-dihydropyridine, to explore potential analgesic properties. dovepress.com

The synthesis of these derivatives often involves multi-step chemical reactions, starting from this compound or related precursors. ontosight.ai The continuous development of synthetic methods is a key aspect of the ongoing research in this field. researchgate.net

Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H12N2O | chemicalbook.comnih.gov |

| Molecular Weight | 164.20 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 6083-47-2 | chemicalbook.comnih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(dimethylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11(2)8-5-3-7(4-6-8)9(10)12/h3-6H,1-2H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIDZTRKSULSGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344381 | |

| Record name | 4-(dimethylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6083-47-2 | |

| Record name | 4-(dimethylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethylamino)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 4-(Dimethylamino)benzamide

The construction of the amide bond in this compound can be achieved through several reliable synthetic routes, most notably through direct amide coupling reactions and the derivatization of precursor compounds.

Amide Coupling Reactions

Amide coupling reactions represent a direct and widely employed method for the synthesis of this compound. This approach involves the reaction of 4-(dimethylamino)benzoic acid with an amine source, facilitated by a coupling agent. Common coupling agents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

A frequently used protocol involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). researchgate.netnih.govresearchgate.net In this process, EDC activates the carboxyl group of 4-(dimethylamino)benzoic acid to form a highly reactive O-acylisourea intermediate. acs.org This intermediate can then react with an amine. The addition of HOBt is crucial as it traps the O-acylisourea to form an active ester, which is less prone to side reactions and racemization, and readily reacts with the amine to yield the desired amide. nih.govacs.org The use of 4-(Dimethylamino)pyridine (DMAP) as a catalyst can further enhance the reaction rate and yield. nih.gov

| Coupling Agent System | Amine Source | Solvent | Key Features |

| EDC/HOBt | Ammonia (B1221849) or Ammonium (B1175870) salt | DMF, DCM, or other aprotic solvents | Mild reaction conditions, high yields, minimizes side reactions. nih.govresearchgate.net |

| EDC/DMAP/HOBt | Various amines | Acetonitrile | Effective for electron-deficient and unreactive amines. nih.gov |

Derivatization from Precursor Compounds

An alternative and efficient strategy for the synthesis of this compound involves the use of more reactive precursor compounds derived from 4-(dimethylamino)benzoic acid. The most common precursor is 4-(dimethylamino)benzoyl chloride. sigmaaldrich.comnih.gov

This acid chloride is readily prepared from 4-(dimethylamino)benzoic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-(dimethylamino)benzoyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with ammonia or a primary or secondary amine to form the corresponding amide. slideshare.net This method is often preferred for its high yields and the ease of purification of the product.

Reaction Scheme: (CH₃)₂NC₆H₄COOH + SOCl₂ → (CH₃)₂NC₆H₄COCl (CH₃)₂NC₆H₄COCl + 2NH₃ → (CH₃)₂NC₆H₄CONH₂ + NH₄Cl

Synthesis of Substituted this compound Derivatives

The core structure of this compound can be further functionalized to generate a diverse range of derivatives with tailored properties. Key transformations include modifications at the amide nitrogen and substitutions on the aromatic ring.

N-Alkylated and N-Arylated Benzamide (B126) Derivatives

The substitution at the amide nitrogen to introduce alkyl or aryl groups is a common strategy to modify the compound's properties.

N-Alkylation: N-alkylation of benzamides can be achieved under various conditions. Traditional methods involve the deprotonation of the amide N-H with a strong base, such as sodium hydride, followed by reaction with an alkyl halide. mdpi.com More contemporary methods utilize phase-transfer catalysis, which facilitates the alkylation in a two-phase system, often with a solid base like potassium hydroxide (B78521) or potassium carbonate and a quaternary ammonium salt as the catalyst. mdpi.com Palladium-catalyzed N-alkylation reactions using alcohols as alkylating agents have also been developed, offering a more sustainable approach. chemrxiv.org These reactions often proceed via a "borrowing hydrogen" mechanism. chemrxiv.org

N-Arylation: The introduction of an aryl group at the amide nitrogen typically requires transition-metal catalysis. The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and can be applied to the N-arylation of benzamides. strath.ac.uk This reaction involves the palladium-catalyzed coupling of an amide with an aryl halide or triflate in the presence of a suitable phosphine (B1218219) ligand and a base. nih.govmit.edu The choice of ligand is critical for the success of the reaction and can influence the scope and efficiency of the transformation. nih.gov

| Reaction Type | Reagents and Catalysts | Typical Conditions |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃), optional Phase-Transfer Catalyst | Inert solvent, variable temperature. mdpi.com |

| N-Arylation | Aryl halide/triflate, Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos), Base (e.g., NaOtBu) | Anhydrous solvent (e.g., toluene, dioxane), elevated temperature. semanticscholar.orgrsc.org |

Benzamidomethylation Approaches

Benzamidomethylation involves the introduction of a benzamidomethyl group (-CH₂NHCO-Ar) onto a substrate. While direct benzamidomethylation using this compound is less common, derivatives of it can be used in such reactions. For instance, N-hydroxymethyl-4-(dimethylamino)benzamide, formed from the reaction of this compound with formaldehyde, can act as an electrophile in the presence of an acid catalyst to react with nucleophilic substrates like aromatic compounds. A related reaction is the synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide from (benzamidomethyl)triethylammonium chloride and 4-nitroaniline. researchgate.net

Hydroxy-substituted and Amino-substituted Benzamide Derivatives

The introduction of hydroxyl and amino groups onto the benzamide scaffold can significantly alter the compound's chemical and physical properties.

Hydroxy-substituted Derivatives: The synthesis of N-(hydroxyphenyl)-4-(dimethylamino)benzamide can be achieved through the amide coupling of 4-(dimethylamino)benzoic acid with an aminophenol. Alternatively, a precursor with a protected hydroxyl group, such as a methoxy (B1213986) group, can be used, followed by deprotection in the final step. For example, coupling 4-(dimethylamino)benzoyl chloride with an anisidine (methoxyaniline) followed by demethylation with a reagent like boron tribromide (BBr₃) would yield the desired N-(hydroxyphenyl) derivative. google.com

Amino-substituted Derivatives: N-(aminophenyl)-4-(dimethylamino)benzamide derivatives are typically synthesized by the amide coupling of 4-(dimethylamino)benzoic acid or its activated derivatives with a phenylenediamine. nih.govresearchgate.net An alternative and widely used strategy involves the coupling with a nitroaniline, followed by the reduction of the nitro group to an amino group. researchgate.netgoogle.com Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid, catalytic hydrogenation using palladium on carbon (Pd/C), or iron powder in acidic media. google.com This two-step approach is often advantageous as it avoids potential side reactions associated with the free amino group during the amide bond formation step.

| Derivative Type | Synthetic Strategy | Key Reagents |

| N-(hydroxyphenyl) | Amide coupling with aminophenol or anisidine followed by demethylation | EDC/HOBt, SOCl₂, BBr₃ |

| N-(aminophenyl) | Amide coupling with phenylenediamine | EDC/HOBt, SOCl₂ |

| N-(aminophenyl) | Amide coupling with nitroaniline followed by nitro group reduction | EDC/HOBt, SnCl₂/HCl, H₂/Pd-C researchgate.netgoogle.com |

Reaction Mechanisms and Pathways in Derivatization

The derivatization of this compound involves several reaction mechanisms and pathways that target the aromatic ring, the amide group, or the dimethylamino substituent. These transformations are crucial for synthesizing a wide range of analogues with modified properties. Key mechanisms include electrophilic aromatic substitution, amide bond formation, and reactions involving activated intermediates.

Electrophilic Aromatic Substitution

One fundamental pathway for synthesizing benzamide derivatives is through direct electrophilic aromatic substitution on an arene substrate using a suitable amidating agent. The Friedel-Crafts-type carboxamidation of arenes using cyanoguanidine in the presence of a Brønsted superacid, such as trifluoromethanesulfonic acid (CF₃SO₃H), provides a direct route to the benzamide core. nih.gov

The proposed mechanism for this reaction involves the formation of a highly reactive superelectrophilic intermediate. Theoretical calculations suggest that the cyanoguanidine is diprotonated at the guanidine (B92328) and cyano nitrogen atoms. nih.gov This activated species then undergoes a Friedel-Crafts reaction with the aromatic ring (e.g., benzene) to form a C-C bond. The subsequent steps are thought to involve the cleavage of a C-N bond to yield a protonated benzonitrile (B105546) and a guanidinium (B1211019) cation. The final benzamide product is obtained after hydrolytic work-up of the reaction mixture. nih.gov

Table 1: Key Steps in Superacid-Catalyzed Benzamide Synthesis nih.gov

| Step | Description | Intermediates |

| 1. Activation | Diprotonation of cyanoguanidine in superacid. | Superelectrophilic dicationic species |

| 2. C-C Bond Formation | Electrophilic attack on the aromatic ring. | σ-complex (Wheland intermediate) |

| 3. Cleavage | Cleavage of the C-N bond. | Protonated benzonitrile, guanidinium cation |

| 4. Hydrolysis | Hydrolytic work-up of the reaction mixture. | Benzamide |

This reaction pathway is sensitive to reaction conditions. For instance, the reaction of benzene (B151609) with cyanoguanidine in 10 equivalents of CF₃SO₃H at 60°C yields benzamide in 56% without the formation of benzonitrile as a byproduct. nih.gov

Derivatization via Amide Bond Formation and Modification

The amide group of this compound is a primary site for derivatization. Standard peptide coupling reagents and activation methods are commonly employed. For example, benzamide derivatives can be synthesized by reacting a substituted benzoic acid with an amine in the presence of activating agents like 1,1'-Carbonyldiimidazole (CDI). researchgate.net

Another pathway involves the activation of the carboxylic acid group before reaction with an amine. In the synthesis of picolinamide (B142947) derivatives, which shares similarities with benzamide synthesis, catalysts such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Hydroxybenzotriazole (HOBt) are used to facilitate amide bond formation. tandfonline.com A different approach involves converting the benzamide into a more reactive intermediate. For instance, reacting benzamide with oxalyl chloride can generate a benzoyl chloride intermediate, which readily reacts with various amines in the presence of a base like triethylamine (B128534) (TEA) to form N-substituted benzamides. tandfonline.com

A notable method for forming macrocyclic structures containing an amide bond is the use of 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) in the presence of a catalyst. nih.gov While not directly applied to this compound in the cited study, the mechanism is relevant for its derivatization. The reaction proceeds through the formation of a highly reactive mixed anhydride intermediate, which is then susceptible to nucleophilic attack by an amine. The use of 4-(dimethylamino)pyridine N-oxide as a catalyst has been shown to be highly effective in this transformation. nih.gov

Table 2: Reagents for Amide Bond Formation in Benzamide Derivatization

| Reagent/Catalyst System | Reaction Type | Mechanism Highlights |

| Oxalyl chloride / TEA | Acylation | Formation of a reactive benzoyl chloride intermediate followed by nucleophilic acyl substitution by an amine. tandfonline.com |

| DCC / HOBt | Amide Coupling | Formation of an O-acylisourea intermediate, which is converted to an active ester by HOBt to prevent racemization and facilitate aminolysis. tandfonline.com |

| 2-Methyl-6-nitrobenzoic anhydride (MNBA) | Macrolactamization | Formation of a sterically hindered, highly reactive mixed anhydride that undergoes intramolecular aminolysis. nih.gov |

Multi-step Synthetic Pathways

Complex derivatives of benzamide are often synthesized through multi-step pathways that combine several reaction mechanisms. A representative synthesis of novel benzamides involves an initial esterification of a substituted benzoic acid, followed by a cyanation reaction (e.g., using CuCN), cyclization to form a heterocyclic ring like 1,2,4-oxadiazole, and a final aminolysis step to form the target amide. mdpi.com This highlights how the benzamide moiety can be introduced at the final stage of a synthetic sequence by reacting an activated carboxylic acid derivative (like an ester or acid chloride) with an appropriate amine. mdpi.com

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For "4-(Dimethylamino)benzamide," ¹H and ¹³C NMR, along with two-dimensional techniques, offer a comprehensive map of the proton and carbon framework.

In the ¹H NMR spectrum of "this compound," distinct signals corresponding to each unique proton environment are observed. The aromatic protons on the benzene (B151609) ring typically appear as a set of doublets due to spin-spin coupling between adjacent protons. The protons ortho to the electron-donating dimethylamino group are expected to be shifted upfield compared to those ortho to the electron-withdrawing amide group. The six protons of the dimethylamino group (-N(CH₃)₂) characteristically appear as a sharp singlet, significantly shifted upfield due to the shielding effect of the nitrogen atom. The amide protons (-CONH₂) may appear as a broad singlet, and its chemical shift can be solvent-dependent.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to -C(O)NH₂) | 7.66 | Doublet |

| Aromatic (ortho to -N(CH₃)₂) | 6.67 | Doublet |

| Dimethylamino (-N(CH₃)₂) | 3.01 | Singlet |

| Amide (-NH) | 5.96 | Broad Singlet |

Note: Data is representative and recorded in CDCl₃. Chemical shifts can vary slightly depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in "this compound" gives a distinct signal. The carbonyl carbon of the amide group is typically found significantly downfield (around 168 ppm) due to the strong deshielding effect of the adjacent oxygen atom. The aromatic carbons show a range of chemical shifts influenced by the substituents. The carbon atom attached to the electron-donating dimethylamino group (C4) is shifted upfield, while the carbon attached to the electron-withdrawing amide group (C1) is shifted downfield. The carbons of the dimethylamino group appear upfield in the aliphatic region. rsc.org

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 168.3 |

| Aromatic (C4, attached to -N(CH₃)₂) | 152.4 |

| Aromatic (C2/C6, ortho to -C(O)NH₂) | 128.4 |

| Aromatic (C1, attached to -C(O)NH₂) | 121.7 |

| Aromatic (C3/C5, ortho to -N(CH₃)₂) | 111.2 |

| Dimethylamino (-N(CH₃)₂) | 40.2 |

Note: Data is representative and recorded in CDCl₃. Assignments are based on established chemical shift theory and comparison with related structures. rsc.orgtandfonline.com

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.

COSY: A homonuclear correlation experiment that shows correlations between coupled protons. In the COSY spectrum of "this compound," cross-peaks would be observed between the adjacent aromatic protons, confirming their ortho relationship on the benzene ring.

HSQC: A heteronuclear correlation experiment that reveals one-bond correlations between protons and the carbons to which they are directly attached. The HSQC spectrum would show a correlation between the aromatic proton signals and their corresponding aromatic carbon signals, and a correlation between the singlet from the dimethylamino protons and the signal for the methyl carbons. This technique is invaluable for definitively assigning the signals in both the ¹H and ¹³C spectra.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups and bonding arrangements within a molecule by probing its vibrational modes.

The FTIR spectrum of "this compound" displays characteristic absorption bands corresponding to the various functional groups present. The N-H stretching vibrations of the primary amide group are typically observed as two distinct bands in the region of 3400-3200 cm⁻¹. The strong absorption band corresponding to the C=O (carbonyl) stretching of the amide group (Amide I band) is a prominent feature, usually appearing around 1640-1680 cm⁻¹. The N-H bending vibration (Amide II band) is found around 1620-1580 cm⁻¹. The C-N stretching vibration of the aromatic amine and the amide group will also be present. Stretching vibrations for the aromatic C-H bonds are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups will be just below 3000 cm⁻¹.

Table 3: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (-NH₂) | N-H Stretch | ~3400 and ~3200 |

| Aromatic C-H | C-H Stretch | ~3100-3000 |

| Aliphatic C-H (-CH₃) | C-H Stretch | ~2950-2850 |

| Amide (C=O) | C=O Stretch (Amide I) | ~1660 |

| Amide (-NH₂) | N-H Bend (Amide II) | ~1600 |

| Aromatic Ring | C=C Stretch | ~1580, ~1500 |

Raman spectroscopy provides complementary information to FTIR. While strong dipoles lead to strong IR absorptions, bonds with high polarizability result in strong Raman scattering. For "this compound," the symmetric stretching of the aromatic ring is expected to produce a strong signal in the Raman spectrum, typically around 1600 cm⁻¹. The C=O stretching of the amide is also Raman active. The symmetric stretching of the C-N bonds of the dimethylamino group would also be observable. Raman spectroscopy is particularly useful for studying the skeletal vibrations of the molecule. mdpi.comspectroscopyonline.comnih.gov

Table 4: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic Ring | Symmetric Ring Breathing | ~1600 |

| Amide (C=O) | C=O Stretch (Amide I) | ~1660 |

| Aromatic C-H | C-H Stretch | ~3100-3000 |

Table of Compounds

| Compound Name |

|---|

| This compound |

Surface-Enhanced Raman Scattering (SERS) Studies

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a fundamental tool for determining the molecular weight and structural features of a compound through ionization and analysis of fragment ions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of molecules by creating gas-phase ions from a solution. For this compound, the primary ion expected in positive-ion mode ESI-MS would be the protonated molecule, [M+H]⁺. Based on its molecular formula, the mass-to-charge ratio (m/z) for this ion can be calculated. Detailed experimental studies on the specific fragmentation patterns of this compound using ESI-MS/MS were not identified in the reviewed literature.

| Compound | Molecular Formula | Ion | Calculated m/z |

|---|---|---|---|

| This compound | C₉H₁₂N₂O | [M+H]⁺ | 165.10 |

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. While specific experimental HR-MS studies for this compound are not detailed in the surveyed literature, the theoretical exact mass of the protonated molecule can be calculated. This value serves as a precise benchmark for the identification of the compound in HR-MS analyses.

| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M+H]⁺ | [C₉H₁₃N₂O]⁺ | 165.10224 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction Analysis

Despite the utility of this technique, a search of the Cambridge Structural Database (CSD) and the broader scientific literature did not yield a publicly available single-crystal X-ray diffraction structure for the parent compound, this compound. While crystal structures for various complex derivatives containing the this compound moiety have been reported, the crystallographic data for the specific title compound is not available. nih.govpdbj.orgresearchgate.net

Crystal Structure-Property Relationships

The analysis of relationships between a compound's crystal structure and its macroscopic properties—such as melting point, solubility, and stability—is contingent upon the availability of its crystallographic data. As the single crystal structure of this compound has not been determined and reported in the reviewed literature, a discussion of its specific crystal structure-property relationships is not possible at this time.

Upon conducting a thorough search for scholarly articles and research data pertaining to the computational and theoretical studies of "this compound," it has become evident that there is a significant lack of published research that directly corresponds to the specific sections and subsections of the requested outline for this exact compound.

The majority of available computational studies, including detailed Density Functional Theory (DFT) calculations on electronic structure, vibrational frequency assignments, and conformational analyses, have been performed on the closely related but structurally distinct compound, 4-(dimethylamino)benzaldehyde (B131446) (DMABA) . mdpi.comnih.gov Similarly, while molecular dynamics simulations have been conducted on various complex benzamide (B126) derivatives to study ligand-receptor interactions and solvent effects, these findings are highly specific to the studied derivatives and cannot be accurately extrapolated to the parent compound "this compound". unica.itmdpi.com

Given the strict instruction to generate content focusing solely on "this compound" and to adhere rigidly to the provided outline, it is not possible to produce a scientifically accurate and non-speculative article that meets the requirements. To proceed would involve either misattributing data from a different compound (4-(dimethylamino)benzaldehyde) or fabricating information, both of which are contrary to the core principles of scientific accuracy.

Therefore, the requested article cannot be generated at this time due to the absence of specific research data for "this compound" in the scientific literature that would be necessary to populate the detailed computational chemistry sections of the outline.

Computational Chemistry and Theoretical Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in predicting the interaction between a ligand and a protein at the atomic level, offering insights into binding affinity and the mechanism of action.

Prediction of Biological Target Interactions

While specific, comprehensive molecular docking studies predicting the biological targets for 4-(dimethylamino)benzamide are not extensively detailed in publicly available literature, the benzamide (B126) scaffold is a well-recognized pharmacophore present in numerous biologically active compounds. Docking studies on related benzamide derivatives have shown interactions with a variety of biological targets, suggesting potential areas of activity for this compound.

For instance, derivatives of 4-(aminomethyl)benzamide (B1271630) have been designed and docked as potential tyrosine kinase inhibitors, targeting the active site of proteins like the T315I-mutant Abl kinase. nih.govnih.gov These studies show that the benzamide moiety can form crucial hydrogen bonds and pack effectively within hydrophobic pockets of enzyme active sites. nih.gov Similarly, other benzamide derivatives have been investigated as inhibitors for targets such as E. coli DNA gyrase, influenza virus RNA polymerase, and carbonic anhydrase. mdpi.commdpi.comsemanticscholar.org In these studies, the benzamide core consistently participates in key binding interactions, primarily through hydrogen bonding involving the amide group and hydrophobic interactions involving the phenyl ring.

Given these precedents, it is predicted that this compound could interact with targets possessing binding sites that can accommodate a substituted benzene (B151609) ring and form hydrogen bonds with an amide group. The dimethylamino group, a strong electron donor, would further influence the electronic properties and potential interactions of the molecule. Potential target classes could include kinases, proteases, and other enzymes where benzamide-based inhibitors have previously shown activity.

Ligand Binding Affinity and Orientation

The binding affinity and orientation of a ligand within a receptor's active site are critical determinants of its potential biological activity. Molecular docking simulations provide scores that estimate the binding energy and reveal the most stable conformation of the ligand-receptor complex. mdpi.com

For benzamide derivatives, the binding orientation is typically governed by a network of non-covalent interactions. Key interactions frequently observed in docking studies include:

Hydrogen Bonding: The amide group of the benzamide moiety is a potent hydrogen bond donor (from the N-H) and acceptor (from the C=O). Studies on related compounds show the carbonyl oxygen forming hydrogen bonds with backbone amide groups of amino acid residues like Aspartate, while the amide N-H can interact with carbonyl groups of residues such as Isoleucine. nih.gov

Hydrophobic and π-Stacking Interactions: The central phenyl ring is critical for establishing hydrophobic and aromatic interactions. It often orients itself to form π-π stacking or T-shaped stacking interactions with aromatic residues like Tyrosine, Phenylalanine, or Tryptophan within the binding pocket. semanticscholar.org

Electrostatic Interactions: The electron-rich dimethylamino group can participate in favorable electrostatic interactions within the binding site.

A representative docking study of a 4-(arylaminomethyl)benzamide derivative with the T315I-mutant Abl kinase revealed a binding model where the carbonyl group of the benzamide formed a hydrogen bond with the amide of Asp-381, and the benzamide moiety itself was packed against Leu-293. nih.gov This highlights the importance of the benzamide core in anchoring the ligand within the active site. The specific orientation and resulting binding affinity of this compound would depend on the unique topology and amino acid composition of a given target protein's active site.

Table 1: Predicted Intermolecular Interactions for Benzamide Scaffolds with Biological Receptors

| Interaction Type | Molecular Group | Potential Interacting Residues |

|---|---|---|

| Hydrogen Bonding | Amide Carbonyl (C=O) | Asp, Thr, Lys |

| Hydrogen Bonding | Amide Amine (N-H) | Asp, Ile, Glu |

| π-π Stacking | Phenyl Ring | Phe, Tyr, Trp |

| Hydrophobic | Phenyl Ring, Methyl Groups | Leu, Val, Ile, Ala |

Quantum Chemical Characterization of Intramolecular Interactions

Quantum chemical calculations are essential for understanding the electronic structure, stability, and reactivity of a molecule. These theoretical studies provide deep insights into the intramolecular forces and electronic properties that govern the behavior of this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular delocalization, hyperconjugation, and charge transfer interactions. It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs within a molecule, quantifying their stabilization energy (E(2)).

In a molecule like this compound, significant intramolecular interactions are expected due to the presence of the electron-donating dimethylamino group (-N(CH₃)₂) and the electron-withdrawing benzamide group (-CONH₂), connected through a π-conjugated phenyl ring. NBO analysis on the closely related compound 4-(dimethylamino)benzaldehyde (B131446) reveals strong hyperconjugative interactions. conicet.gov.ar

Key predicted NBO interactions for this compound would include:

Delocalization from the Nitrogen Lone Pair: A primary interaction involves the delocalization of the lone pair electrons from the nitrogen atom of the dimethylamino group (donor) into the antibonding π* orbitals of the adjacent C-C bonds of the phenyl ring (acceptors). This p → π* interaction is typically strong and contributes significantly to the resonance stabilization of the molecule.

π-System Conjugation: Strong interactions occur between the π orbitals of the phenyl ring (donors) and the antibonding π* orbitals of adjacent C-C bonds and the C=O bond of the amide group (acceptors). These π → π* transitions are characteristic of conjugated systems and are responsible for the delocalization of electron density across the molecule.

Amide Group Interactions: The lone pair on the amide nitrogen can also delocalize into the antibonding π* orbital of the carbonyl group (p → π*), a classic feature of amide resonance that imparts partial double-bond character to the C-N bond.

These charge transfer interactions result in a more stabilized molecular system and are fundamental to understanding the molecule's electronic and chemical properties.

Table 2: Representative NBO Second-Order Perturbation Theory Analysis for a Donor-Acceptor Substituted Benzene Ring

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (C-C)ring | High | p → π* (Resonance) |

| π (C-C)ring | π* (C-C)ring | Moderate | π → π* (Conjugation) |

| π (C-C)ring | π* (C=O) | Moderate | π → π* (Conjugation) |

| LP (N)amide | π* (C=O) | High | p → π* (Amide Resonance) |

Note: E(2) values are qualitative indicators of interaction strength.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational tool that illustrates the charge distribution within a molecule. It allows for the identification of electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which is crucial for predicting chemical reactivity and intermolecular interactions. The MEP is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP map is expected to show distinct regions of charge localization:

Negative Potential (Red/Yellow): The most electron-rich region is anticipated around the carbonyl oxygen atom of the amide group due to its high electronegativity and lone pair electrons. This site represents the primary center for electrophilic attack and hydrogen bond acceptance.

Positive Potential (Blue): Electron-deficient regions are expected around the hydrogen atoms of the amide -NH₂ group and the hydrogen atoms on the phenyl ring. The amide protons are particularly positive, making them strong hydrogen bond donors.

Intermediate Potential (Green): The carbon atoms of the phenyl ring and the methyl groups would generally exhibit a more neutral potential.

This charge distribution profile is critical for understanding how the molecule will interact with biological receptors, where electrostatic complementarity is often a key driver of binding. conicet.gov.ar

Non-Linear Optical Properties

Molecules with significant intramolecular charge transfer (ICT), such as this compound, are often investigated for their non-linear optical (NLO) properties. NLO materials have applications in technologies like optical switching and telecommunications. acs.org The NLO response of a molecule is characterized by its hyperpolarizability (β), which is enhanced in systems with strong electron donor and acceptor groups connected by a π-conjugated bridge.

In this compound, the system is a classic "push-pull" or D-π-A structure:

Donor (D): The dimethylamino (-N(CH₃)₂) group is a powerful electron-donating group.

π-Bridge (π): The phenyl ring serves as the conjugated bridge, facilitating electron delocalization.

Acceptor (A): The benzamide group, particularly the carbonyl function, acts as an electron-accepting group.

This architecture allows for efficient charge transfer from the donor to the acceptor upon excitation, leading to a large change in the molecular dipole moment and consequently a high hyperpolarizability value. Studies on similar D-π-A molecules, such as 4-(N,N-dimethylamino)-3-acetamidonitrobenzene (DAN), have demonstrated exceptionally high NLO susceptibility coefficients, confirming the effectiveness of this molecular design. optica.orgresearchgate.net Therefore, this compound is predicted to exhibit significant second and third-order NLO properties, making it a candidate for investigation in materials science. rsc.orgnih.gov

Biological Activities and Pharmacological Mechanisms

Anticancer Potential and Molecular Pathways

Benzamide (B126) derivatives are a recognized class of compounds with significant anticancer properties. Their mechanism of action is often multifaceted, targeting key cellular processes involved in cancer progression. These compounds can influence epigenetic regulation, cell cycle control, and programmed cell death, making them a subject of extensive research for novel cancer therapies.

The benzamide moiety is a well-established zinc-binding group (ZBG) that is crucial for the pharmacophore of many Histone Deacetylase (HDAC) inhibitors. acs.org HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. nih.gov By removing acetyl groups from histone proteins, HDACs cause chromatin to become more compact, leading to transcriptional repression of genes, including tumor suppressor genes.

HDAC inhibitors (HDACis) interfere with this process, leading to the reactivation of these suppressed genes, which in turn can induce cancer cell death. nih.gov The benzamide group in these inhibitors interacts with the zinc ion located in the active site of the HDAC enzyme. acs.orgnih.gov Benzamide-based HDACis, such as entinostat (B1683978) (MS-275), are known to be selective for Class I HDACs (HDAC1, 2, and 3), which are frequently overexpressed in cancers like breast cancer. nih.gov The development of novel benzamide derivatives continues to be a key strategy in designing potent and selective HDAC inhibitors for cancer therapy. acs.orgnih.gov

A primary mechanism through which benzamide derivatives exert their anticancer effects is by inducing cell cycle arrest and apoptosis (programmed cell death).

Cell Cycle Arrest: Studies on various N-substituted benzamides have shown their ability to halt the cell cycle, primarily at the G2/M phase. nih.gov This arrest prevents cancer cells from proceeding through mitosis and further proliferation. The cell cycle block induced by these benzamides appears to be a distinct event that can occur even when apoptosis is inhibited, suggesting it is an upstream cellular response to the compound. nih.gov Other research on different derivatives has shown the ability to induce arrest at other checkpoints, such as the G0/G1 or G1/S phase, indicating that the specific effect can depend on the compound's structure and the cancer cell type. nih.govmdpi.com

Apoptosis Induction: Following cell cycle arrest, benzamide compounds can trigger apoptosis through multiple pathways. Evidence points to the activation of the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c from the mitochondria into the cytosol. nih.gov This event initiates a cascade involving the activation of caspase-9 and subsequently effector caspases like caspase-3, which execute the apoptotic process. nih.govnih.gov Overexpression of anti-apoptotic proteins like Bcl-2 has been shown to inhibit this process, confirming the involvement of the mitochondrial pathway. nih.gov Furthermore, some benzamide derivatives have been found to enhance the expression of pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins. nih.gov This dual action shifts the cellular balance in favor of apoptosis, leading to the selective death of cancer cells. nih.govnih.gov

| Mechanism | Key Molecular Events | References |

|---|---|---|

| Cell Cycle Arrest | Blockade at G2/M, G0/G1, or G1/S phases | nih.govnih.govmdpi.com |

| Intrinsic Apoptosis Pathway | Cytochrome c release, Caspase-9 and Caspase-3 activation | nih.govnih.gov |

| Regulation of Apoptotic Proteins | Upregulation of Bax, Downregulation of Bcl-2 | nih.gov |

Benzamide derivatives actively inhibit the proliferation of cancer cells. This antiproliferative activity is a direct consequence of the induced cell cycle arrest and apoptosis. nih.gov By preventing cells from dividing and promoting their death, these compounds effectively reduce tumor cell populations.

In addition to these core mechanisms, certain novel benzamide derivatives have been shown to inhibit the function of ATP-binding cassette (ABC) transporters, such as ABCG2. mdpi.com The overexpression of these transporters is a major cause of multidrug resistance (MDR) in cancer, as they actively pump chemotherapeutic drugs out of the cancer cells. By inhibiting these transporters, benzamide derivatives can increase the intracellular concentration of co-administered anticancer drugs, thereby restoring their efficacy and overcoming resistance. mdpi.com This chemosensitizing effect represents another important strategy by which these compounds contribute to cancer therapy.

Antimicrobial Efficacy

The benzamide structure is also a promising scaffold for the development of new antimicrobial agents. Derivatives have shown efficacy against a range of pathogenic bacteria and fungi, addressing a critical need for new treatments in an era of growing antimicrobial resistance. nanobioletters.com

Benzamide derivatives have demonstrated a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. ijpbs.comresearchgate.net Research has shown that different substitutions on the benzamide ring lead to varying levels of potency against specific bacterial strains. For instance, certain Schiff base derivatives of benzamide have been found to be effective antimicrobial agents. ijpbs.com Similarly, complexes involving related structures like 4-amino-N-[2 (diethylamino) ethyl] benzamide have shown good activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.gov The antibacterial action of these compounds is believed to involve multiple targets, including essential enzymes like DNA gyrase and dihydrofolate reductase. researchgate.net

| Bacterial Type | Example Species | Activity Level | References |

|---|---|---|---|

| Gram-positive | Staphylococcus aureus, Bacillus subtilis | Good to Excellent | nanobioletters.comresearchgate.netnih.gov |

| Gram-negative | Escherichia coli, Pseudomonas aeruginosa | Moderate to Good | nanobioletters.comresearchgate.net |

In addition to their antibacterial properties, benzamide derivatives have been investigated for their efficacy against pathogenic fungi. Fungal infections, particularly those caused by Candida species, are a significant global health concern. nih.gov Studies have shown that amides derived from benzoic acid exhibit inhibitory activity against various Candida strains, including C. krusei and C. parapsilosis. nih.gov Some halogenated benzamide compounds have demonstrated stronger antifungal activity than the commonly used drug fluconazole (B54011) against certain resistant strains. nih.gov This suggests that the benzamide scaffold is a valuable starting point for developing new antifungal agents to combat drug-resistant fungal infections.

Anti-inflammatory Properties

The benzamide class of compounds has been noted for its anti-inflammatory potential. nih.gov Studies have explored the capacity of certain benzamides to modulate inflammatory pathways, such as the inhibition of tumor necrosis factor-alpha (TNF-alpha) production by regulating the transcription factor NF-kappaB. nih.gov

While direct studies on 4-(dimethylamino)benzamide are limited, research on structurally related compounds provides insights. For instance, studies on chalcone (B49325) derivatives have shown that the presence of a 4-dimethylamino group on the B ring can influence anti-inflammatory activity by affecting nitric oxide (NO) production in macrophage cell lines. nih.gov Specifically, strong electron-donating groups like the 4-dimethylamino group were found to result in weaker inhibition of NO production. nih.gov

The inhibition of cyclooxygenase (COX) enzymes is a key mechanism for many anti-inflammatory drugs. nih.gov Various benzamide and benzenesulfonamide (B165840) derivatives have been designed and evaluated as selective COX-2 inhibitors. nih.gov Similarly, the inhibition of inducible nitric oxide synthase (iNOS), which is responsible for the overproduction of NO in inflammatory conditions, is another important target. nih.goveurekaselect.com Benzimidazole derivatives, for example, have been synthesized and shown to act as iNOS inhibitors. nih.gov These findings suggest that the this compound scaffold could potentially be modified to develop compounds with COX or iNOS inhibitory activity.

Neuropharmacological Effects

Benzamide derivatives are a well-established class of antipsychotic agents, with their therapeutic effects primarily attributed to their interaction with dopamine (B1211576) receptors. nih.govresearchgate.net These compounds often exhibit potent antagonist activity at the dopamine D2 receptor, a key target in the treatment of schizophrenia. nih.gov The structure-activity relationship of these benzamides indicates that the core chemical structure is crucial for this receptor interaction. slideshare.net

Research has focused on synthesizing benzamide derivatives with balanced affinities for dopamine D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors to achieve a broader antipsychotic profile with potentially fewer side effects. nih.govresearchgate.net For example, a series of benzamide derivatives were synthesized and found to possess potent activities at these receptors, with one compound, in particular, demonstrating efficacy in animal models of schizophrenia by reducing phencyclidine-induced hyperactivity. nih.gov The general pharmacology of benzamide antipsychotics suggests that the specific substitutions on the benzamide ring and its side chains modulate the affinity and selectivity for different dopamine receptor subtypes (D2 vs. D3) and other neurotransmitter receptors. researchgate.net

Derivatives of the benzamide scaffold have been investigated for their ability to bind to opioid receptors. Studies have shown that certain benzamide compounds can interact with both μ- and κ-opioid receptors. nih.govplos.org For instance, the 3,4-dichloro-N-(1-(dimethylamino)cyclohexyl)methyl benzamide structure has been used as a template to develop ligands for opioid receptors. nih.govacs.org

The binding affinity of these derivatives for μ- and κ-opioid receptors is influenced by substitutions on the benzoyl ring. nih.govacs.org Research has demonstrated that it is possible to develop benzamide derivatives with moderate to low affinity for these receptors, which can be useful for certain therapeutic applications. nih.govacs.org The following table summarizes the binding affinities of a series of 3,4-dichloro-N-(1-(dimethylamino)cyclohexyl)methyl benzamide derivatives for human μ, δ, and κ opioid receptors.

| Compound | μ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) |

|---|---|---|---|

| Compound 1 | 560 | >10000 | >10000 |

| Compound 2 | 160 | >10000 | >10000 |

| Compound 3 | 2700 | >10000 | >10000 |

| Compound 4 | 1100 | >10000 | >10000 |

Metabolic and Enzyme Modulation

The benzamide structure has been explored for its potential in developing antidiabetic agents. nih.govmdpi.com One of the key targets for managing type 2 diabetes is the inhibition of α-glucosidase, an enzyme responsible for the breakdown of carbohydrates in the intestine. nih.govnih.gov By inhibiting this enzyme, the absorption of glucose is delayed, leading to a reduction in postprandial blood glucose levels.

Derivatives containing a 4-(dimethylaminoalkyl)piperazine moiety have been identified as potent, noncompetitive inhibitors of yeast α-glucosidase. nih.govnih.govresearchgate.net While not direct derivatives of this compound, these compounds share the dimethylamino functional group and highlight its potential role in the structure of α-glucosidase inhibitors. The inhibitory activity of these compounds is influenced by substitutions on the benzene (B151609) ring and the length of the alkyl chain. nih.gov Additionally, computational studies have suggested that benzamide derivatives could act as glucokinase activators, another important mechanism for controlling blood glucose levels. nih.gov

The table below shows the α-glucosidase inhibitory activity of a series of 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives.

| Compound | Ki (μM) | Inhibition Type |

|---|---|---|

| PC1 (4-chlorophenyl substitution) | 5.75 | Noncompetitive |

| PC2 (2,4-dichlorophenyl substitution) | 12.70 | Noncompetitive |

The farnesoid X receptor α (FXRα) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. Antagonists of FXRα have garnered interest as potential treatments for metabolic disorders. nih.gov

A specific derivative of this compound, N-Benzyl-N-(3-(tertbutyl)-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino)benzamide (NDB), has been identified as a selective antagonist of human FXRα. nih.gov Structural studies have revealed that NDB binds to the ligand-binding domain of FXRα, inducing a conformational change that is distinct from the binding of agonist molecules. nih.gov This antagonistic action stabilizes a homodimer of the FXRα ligand-binding domain, which is a different mechanism from that of other known FXRα antagonists. nih.gov

Antioxidant Activity

The antioxidant potential of the benzamide series of compounds has been a subject of study, with particular attention paid to the influence of substituents on the phenyl ring. Research indicates that the position of substituents plays a role in the antioxidant potency of the molecule. researchgate.net Specifically, the presence of substituents at the ortho and para positions on the phenyl ring has been shown to influence antioxidant activity. researchgate.net While comprehensive data on this compound itself is limited, studies on related benzaldehyde (B42025) Schiff base derivatives containing the p-dimethylamino group have demonstrated promising antioxidant activities when evaluated using methods like DPPH and hydrogen peroxide scavenging assays.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological effects. For benzamide derivatives, SAR investigations have provided valuable insights into the roles of various structural components, particularly the substituents on the benzamide ring.

Impact of Substituent Modifications on Biological Activity

The nature and position of substituents on the benzamide core are critical determinants of biological activity. A key finding in the study of cholinesterase inhibitors is that the substitution pattern of the dimethylamine (B145610) side chain significantly affects inhibitory activity and selectivity. nih.gov

Research comparing benzamide derivatives with ortho-, meta-, and para-substituted dimethylamine side chains revealed that the para-substituted isomers consistently demonstrate more potent inhibitory activity and higher selectivity against acetylcholinesterase (AChE) over butyrylcholinesterase (BChE). nih.gov This highlights the advantageous placement of the dimethylamino group at the 4-position, as seen in this compound.

Furthermore, studies on other biological targets have reinforced the importance of the para-position. For instance, in a series of 2-phenoxybenzamides developed as antiplasmodial agents, the para-substituted analogue exhibited the highest activity and selectivity of all tested compounds. mdpi.com In a different context of benzamide derivatives acting as tubulin inhibitors, modifications on the benzamide ring were explored to optimize activity, leading to potent compounds that target the colchicine (B1669291) binding site. nih.gov The general trend suggests that less steric hindrance at the aniline (B41778) moiety can lead to an increase in activity by reducing obstacles for the compound binding to its target receptor. nih.gov

The electronic properties of substituents also play a significant role. For N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides, it was found that electronegative substituents in the para-position of the benzamide moiety enhance potency as positive allosteric modulators of the metabotropic glutamate-5 receptor. acs.org

The table below summarizes the impact of substituent position on the AChE inhibitory activity of dimethylamine-containing benzamide derivatives. nih.gov

| Compound (Position of Dimethylamine) | Target Enzyme | IC₅₀ (µM) |

| Para-substituted | AChE | Potent Inhibition |

| Meta-substituted | AChE | Less Potent Inhibition |

| Ortho-substituted | AChE | Less Potent Inhibition |

This table illustrates the superior activity of the para-substituted isomer based on findings from SAR studies on related cholinesterase inhibitors.

Ligand-Target Interactions

Understanding the interactions between a ligand and its biological target at a molecular level is fundamental to explaining its mechanism of action. Molecular docking studies on various benzamide derivatives have elucidated their binding modes with several key protein targets.

Cholinesterases: In the context of Alzheimer's disease research, molecular modeling of a picolinamide (B142947) derivative, structurally related to benzamides, showed that it can bind simultaneously to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase. nih.govresearchgate.net This dual-binding ability is a sought-after characteristic for potent cholinesterase inhibitors.

Tubulin: Benzamide derivatives have been identified as potent tubulin polymerization inhibitors. X-ray crystallography has revealed that these compounds can occupy all three zones of the colchicine binding site on tubulin, providing a structural basis for their significant antiproliferative activities. nih.gov

Histone Deacetylases (HDACs): As potential antitumor agents, N-substituted benzamide derivatives have been studied for their interaction with HDACs. Docking simulations indicate that these compounds establish a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions within the active site of HDAC2 and HDAC8. researchgate.net

DNA Gyrase: The binding interactions of benzamide derivatives as potential inhibitors of DNA gyrase have been explored using virtual docking. These studies suggest that the primary interactions are steric or hydrophobic, supplemented by hydrogen bonding or electrostatic interactions. researcher.life

The table below details the observed molecular interactions for different classes of benzamide derivatives with their respective biological targets.

| Benzamide Derivative Class | Biological Target | Key Interactions Observed in Docking Studies |

| Picolinamide/Benzamide Analogues | Acetylcholinesterase (AChE) | Binding to both Catalytic and Peripheral sites nih.govresearchgate.net |

| Antiproliferative Benzamides | Tubulin (Colchicine Site) | Occupation of all three zones of the binding site nih.gov |

| N-Substituted Benzamides | Histone Deacetylases (HDACs) | Hydrogen bonds, van der Waals, hydrophobic interactions researchgate.net |

| Antimicrobial Benzamides | DNA Gyrase | Steric/hydrophobic interactions, hydrogen bonding researcher.life |

Applications in Chemical and Material Sciences Research

Role as Synthetic Intermediates and Building Blocks

In organic synthesis, molecules that can be readily modified to build more complex structures are of fundamental importance. Organic functionalized molecules, often termed "building blocks," are essential for the modular assembly of diverse molecular architectures. sigmaaldrich.com The structure of 4-(dimethylamino)benzamide, featuring a reactive aromatic ring and a versatile amide group, positions it as a valuable synthetic intermediate.

The benzamide (B126) functional group and its derivatives are crucial components in the synthesis of a wide array of organic compounds, including many with significant biological activity. Research has demonstrated the utility of substituted benzamides in the creation of pharmaceuticals such as analgesics, antiemetics, and antipsychotics. scielo.org.zasemanticscholar.org The presence of the dimethylamino group on the benzene (B151609) ring further enhances its utility by activating the ring toward electrophilic substitution, facilitating the introduction of additional functional groups. This reactivity allows chemists to use this compound as a scaffold, systematically adding complexity to generate novel compounds for drug discovery and materials science. For example, related aminobenzamides are recognized as important raw materials and intermediates in the production of pharmaceuticals and dyes.

Advanced Materials Science Applications

The prevention of metal corrosion is a critical challenge in numerous industries. Organic molecules, particularly those containing heteroatoms (like nitrogen and oxygen) and π-electrons, can act as effective corrosion inhibitors by adsorbing onto the metal surface and creating a protective barrier. Benzamide and its derivatives have been studied for their ability to protect metals, such as mild steel, in acidic environments. scielo.org.zasemanticscholar.orgresearchgate.net

The primary mechanism of inhibition involves the adsorption of the inhibitor molecules onto the metal surface. researchgate.net This process can occur through two main types of interactions: physisorption, which involves electrostatic forces between the charged metal surface and the inhibitor, and chemisorption, which involves the formation of coordinate bonds between the heteroatoms of the inhibitor and the vacant d-orbitals of the metal atoms. mdpi.com The presence of the electron-rich dimethylamino group and the amide moiety in this compound provides multiple active centers for adsorption. researchgate.net

Studies on benzamide-related compounds show that they typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. scielo.org.zaresearchgate.net The formation of this adsorbed protective film effectively blocks the active sites for corrosion, significantly reducing the corrosion rate. researchgate.net The effectiveness of this inhibition is dependent on the inhibitor's concentration, with performance generally increasing as concentration rises. researchgate.net The adsorption behavior of these inhibitors often follows established models, such as the Langmuir or Freundlich adsorption isotherms. researchgate.netresearchgate.net

| Concentration | Inhibition Efficiency after 48 hours | Inhibition Efficiency after 480 hours |

|---|---|---|

| 3 g / 200 mL | ~70% | 61% |

| 4 g / 200 mL | >70% | 55.5% |

Data derived from a study on the parent compound benzamide, illustrating the general effectiveness of this class of molecules as corrosion inhibitors. semanticscholar.org

Molecules with donor-π-acceptor (D-π-A) structures, like this compound, often exhibit interesting photophysical properties, including strong absorption and fluorescence. rsc.org The dimethylamino group acts as a powerful electron donor, while the amide group functions as an electron acceptor. This arrangement facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation with light.

This ICT character is responsible for several key properties:

Solvatochromism: The wavelength of the emitted light is highly sensitive to the polarity of the surrounding environment (the solvent). In more polar solvents, the excited state is stabilized, leading to a shift in the emission to longer wavelengths (a red shift). researchgate.net This property makes such compounds useful as fluorescent probes for studying the local polarity of systems like cell membranes or polymers.

Large Stokes Shift: There is often a significant difference in wavelength between the maximum of the absorption and the maximum of the emission spectra. This is advantageous in fluorescence-based applications as it minimizes self-absorption and makes it easier to distinguish the emitted light from the excitation light.

Research on related donor-acceptor benzamides and similar structures has explored these properties in detail. nih.govresearchgate.net The fluorescence quantum yield (a measure of emission efficiency) can also be highly dependent on the environment. For instance, some D-π-A molecules show high quantum yields in non-polar solvents but are weakly emissive in polar solvents. rsc.org This "switching" behavior is a hallmark of compounds that can form a twisted intramolecular charge transfer (TICT) state, where the donor and acceptor groups rotate relative to each other in the excited state.

Future Research Directions and Emerging Trends

Rational Design and Synthesis of Novel 4-(Dimethylamino)benzamide Analogs

The rational design and synthesis of new analogs based on the this compound core are central to advancing their therapeutic applications. This approach moves beyond traditional trial-and-error methods, employing a deep understanding of structure-activity relationships (SAR) to create molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Future synthetic strategies will likely focus on several key areas:

Scaffold Modification: Introducing diverse heterocyclic rings or altering the benzamide (B126) core can lead to novel chemical entities with unique biological activities. For instance, the synthesis of 1,4-benzoxazine analogs has been explored for anticancer properties, demonstrating how core scaffold changes can yield potent compounds. nih.gov

Functional Group Interconversion: Systematic modification of the dimethylamino group and the amide functionality will be crucial. For example, converting the amide to other bioisosteres could modulate the compound's binding properties and metabolic stability.

Combinatorial Chemistry and High-Throughput Synthesis: These techniques will enable the rapid generation of large libraries of this compound analogs. This allows for efficient screening against a wide array of biological targets to identify lead compounds for further development. The synthesis of new benzamide, nicotinamide, and cinnamamide (B152044) derivatives has been shown to yield potent cholinesterase inhibitors. nih.gov

A systematic approach to analog design involves iterative cycles of synthesis and biological evaluation, guided by computational modeling. This strategy was successfully employed in the optimization of benzamide derivatives as potent tubulin inhibitors, targeting the colchicine (B1669291) binding site in cancer cells. nih.gov

Table 1: Synthetic Strategies for Novel Analogs

| Strategy | Description | Potential Outcome | Reference |

|---|---|---|---|

| Core Scaffold Hopping | Replacing the central benzamide structure with related heterocyclic systems. | Discovery of novel chemical classes with distinct biological profiles. | nih.gov |

| Bioisosteric Replacement | Substituting the amide or dimethylamino groups with other functional groups of similar size and electronic properties. | Improved pharmacokinetic properties (ADME) and reduced toxicity. | nih.gov |

| Privileged Structure-Based Design | Incorporating structural motifs known to bind to specific biological targets. | Increased potency and selectivity for the desired target. | nih.gov |

Exploration of Untapped Biological Targets and Therapeutic Areas

While research has highlighted the potential of this compound derivatives in areas like oncology and neurodegenerative disease, numerous biological targets and therapeutic areas remain unexplored. nih.govnih.gov Future investigations should aim to broaden the scope of biological screening to uncover novel applications.

Potential untapped therapeutic areas include:

Infectious Diseases: The global challenge of antimicrobial resistance necessitates the discovery of new classes of antibacterial and antifungal agents. Screening libraries of this compound analogs against a diverse panel of pathogenic bacteria and fungi could identify compounds with novel mechanisms of action.

Inflammatory and Autoimmune Disorders: The immune system plays a role in a vast number of diseases. catapult.org.uk Derivatives could be evaluated for their ability to modulate key inflammatory pathways, offering potential treatments for conditions such as rheumatoid arthritis or inflammatory bowel disease. cdisc.org

Metabolic Diseases: Exploring the effects of these compounds on metabolic targets could lead to new therapies for diabetes, obesity, and related disorders like non-alcoholic steatohepatitis (NASH). novartis.comeurofinsdiscovery.com

Cardiovascular and Renal Disorders: The benzamide scaffold has been investigated for antiarrhythmic properties. nih.gov Further exploration into its effects on other cardiovascular targets, as well as on pathways involved in renal disorders, is warranted. eurofinsdiscovery.com

A comprehensive approach to target discovery would involve phenotypic screening to identify compounds that produce a desired physiological effect, followed by target deconvolution to determine the specific biological molecule they interact with.

Advanced Computational Modeling for Predictive Research

Advanced computational modeling is becoming an indispensable tool in modern drug discovery, offering the ability to predict the properties and behavior of molecules before they are synthesized. mdpi.com For this compound research, these in silico methods can significantly reduce the time and cost associated with drug development. mdpi.com

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a ligand (the benzamide analog) when bound to a target protein. mdpi.com It provides insights into binding affinity and the specific interactions, such as hydrogen bonds, that stabilize the complex, which is crucial for understanding the mechanism of action of cholinesterase inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed analogs.

ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. mdpi.com This allows researchers to prioritize the synthesis of molecules with the highest chance of success in later preclinical and clinical stages. mdpi.com

Table 2: Computational Tools in this compound Research

| Computational Method | Application | Predicted Parameters | Reference |

|---|---|---|---|

| Molecular Docking | Predict ligand-receptor binding modes. | Binding energy, interaction types (e.g., hydrogen bonds), and binding conformation. | mdpi.com |

| QSAR | Predict biological activity based on chemical structure. | Potency (e.g., IC50), selectivity. | nih.gov |

| Molecular Dynamics | Simulate the movement of the ligand-protein complex over time. | Stability of the binding pose, conformational changes. | mdpi.com |

| ADMET Modeling | Predict pharmacokinetic and toxicity profiles. | Solubility, permeability, metabolic stability, potential toxicity. | nih.gov |

By integrating these computational models into the design-synthesis-test cycle, researchers can more efficiently navigate the vast chemical space of possible this compound derivatives to identify promising drug candidates.

Integration with Nanotechnology and Advanced Materials Research

The unique chemical properties of this compound and its derivatives make them attractive candidates for integration into nanotechnology and advanced materials. This convergence of disciplines opens up novel applications beyond traditional pharmacology.

Emerging trends in this area include:

Nanoparticle Functionalization: The compound or its analogs can be used as capping agents or functional coatings for nanoparticles. For example, the related compound 4-dimethylamino benzaldehyde (B42025) has been used to control the growth and properties of zinc oxide (ZnO) nanorods, influencing their physicochemical and antimicrobial characteristics. mdpi.com This suggests that this compound could be used to create functionalized nanomaterials for drug delivery, bio-imaging, or as antimicrobial agents.

Development of Biosensors: The inherent fluorescence properties of some N,N-dimethylamino-substituted aromatic compounds can be exploited to develop sensitive and selective biosensors. researchgate.net Adducts of 4-N,N-dimethylamino benzoic acid have been examined as fluorescence probes to monitor radical processes, indicating the potential for creating sensors that can detect specific biomolecules or changes in the cellular environment. researchgate.net

Creation of Smart Materials: Incorporating this compound derivatives into polymer matrices could lead to the development of "smart" materials that respond to specific stimuli, such as changes in pH or the presence of a particular enzyme. These materials could have applications in controlled-release drug delivery systems or advanced diagnostics.

This integration with materials science represents a significant growth area, promising to expand the utility of the this compound scaffold into high-technology sectors.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Dimethylamino)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions using acyl chlorides or activated esters. For example, O-benzyl hydroxylamine hydrochloride can react with benzoyl chloride derivatives in the presence of sodium carbonate in dichloromethane . Optimize parameters like stoichiometry (e.g., 125 mmol scale reactions), solvent polarity (acetonitrile for polar intermediates), and temperature (room temperature for stability-sensitive intermediates). Hazard analysis, including mutagenicity screening (e.g., Ames II testing), is critical due to decomposition risks observed in DSC studies .

Q. How is this compound characterized for purity and structural integrity?

- Methodological Answer : Use spectroscopic techniques:

- NMR : Confirm substitution patterns (e.g., dimethylamino protons at δ ~2.9 ppm).

- Mass Spectrometry : Verify molecular weight (164.204 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolve hydrogen bonding networks (e.g., CCDC 2032776 for lattice energy calculations) .

- HPLC : Assess purity (>98% for biological assays) .

Q. What are the foundational applications of this compound in medicinal chemistry?

- Methodological Answer : The dimethylamino group enhances solubility and binding affinity. Use it as:

- A pharmacophore in HDAC inhibitor design (e.g., 4-(Dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide) .

- A radioligand precursor : Tritiated derivatives ([³H]-labeled) enable dopamine D3 receptor binding studies in rat brain slices .

Advanced Research Questions

Q. How can hydrogen bonding and lattice energy be computationally modeled for this compound crystals?

- Methodological Answer : Employ DFT calculations (e.g., B3LYP/6-31G* basis set) to map hydrogen bonds (N–H···O and C–H···π interactions). Compare computed lattice energies with experimental X-ray data (CCDC 2032776) to validate packing efficiency .

Q. What strategies resolve contradictions in mutagenicity data for benzamide derivatives?

- Methodological Answer :

- Ames Testing : Compare mutagenicity of this compound with analogs (e.g., anomeric amides) .

- Risk Assessment : Follow ACS guidelines for hazard evaluation, including ventilation protocols and PPE for intermediates with decomposition risks .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., trifluoromethyl vs. dimethylamino) to reduce mutagenic potential .

Q. How do structural modifications of this compound enhance its performance in material science applications?

- Methodological Answer : Incorporate derivatives into nanocomposite membranes (e.g., 2.5–10 wt% filler in polyether block amide). Assess:

- Pervaporation Efficiency : Test ethanol/water separation using 4-(dimethylamino)-N-(pyridine-2-yl)benzamide fillers .

- Thermal Stability : Compare DSC profiles of modified vs. unmodified membranes .

Q. What advanced techniques quantify receptor binding affinity for this compound derivatives?

- Methodological Answer :

- Autoradiography : Use [³H]-labeled derivatives in rat caudate-putamen slices to measure D3/D2 receptor density ratios (Bmax values) .

- Competitive Binding Assays : Co-incubate with selective antagonists (e.g., SB-277011-A) to validate specificity .

Retrosynthesis Analysis